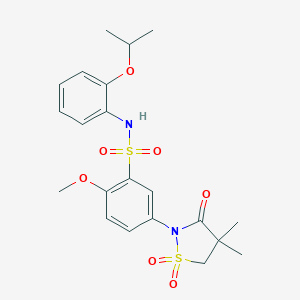![molecular formula C20H27N3O2S B253861 N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, commonly known as DPA-714, is a small molecule drug that has gained significant attention in the scientific research community due to its potential applications in a variety of fields. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
Wirkmechanismus
DPA-714 acts as a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, binding to the protein and modulating its activity. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is involved in the transport of cholesterol into the inner mitochondrial membrane, where it is used for steroid synthesis. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is also involved in the regulation of apoptosis and mitochondrial function. The exact mechanism by which DPA-714 modulates N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide activity is not fully understood, but it is thought to involve the regulation of mitochondrial membrane potential and the inhibition of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its role in neuroimaging, DPA-714 has been found to have anti-inflammatory and neuroprotective properties. DPA-714 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. DPA-714 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for use in lab experiments. It is a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, which allows for specific targeting of the protein. DPA-714 is also stable and can be radiolabeled for use in PET imaging. However, there are also limitations to the use of DPA-714. Its exact mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. Additionally, DPA-714 is not currently approved for use in humans and has not undergone extensive safety testing.
Zukünftige Richtungen
There are several future directions for the study of DPA-714. One area of research is the development of new radiolabeled compounds for use in PET imaging. These compounds could have improved imaging properties and allow for more accurate visualization of N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. Another area of research is the investigation of DPA-714's effects on other cellular processes, such as mitochondrial function and apoptosis. Finally, the potential therapeutic applications of DPA-714 in the treatment of neurodegenerative diseases should be explored further.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 2-bromoacetophenone with 2,6-diisopropylaniline, followed by the addition of ethyl 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The resulting compound is then treated with sodium hydride and chloroacetyl chloride to yield DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its applications in the field of neuroimaging. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is upregulated in response to neuroinflammation and has been found to be a biomarker of neurodegeneration. DPA-714 can be radiolabeled with positron-emitting isotopes and used in positron emission tomography (PET) imaging to visualize N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. This can provide valuable information about the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C20H27N3O2S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H27N3O2S/c1-6-14-10-17(24)23-20(21-14)26-11-18(25)22-19-15(12(2)3)8-7-9-16(19)13(4)5/h7-10,12-13H,6,11H2,1-5H3,(H,22,25)(H,21,23,24) |
InChI-Schlüssel |
GCKNLAJUBMFNQH-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Kanonische SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)

![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)